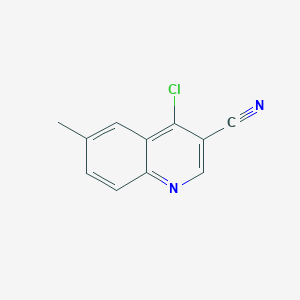

4-Chloro-6-methylquinoline-3-carbonitrile

描述

Structure

3D Structure

属性

IUPAC Name |

4-chloro-6-methylquinoline-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClN2/c1-7-2-3-10-9(4-7)11(12)8(5-13)6-14-10/h2-4,6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASARHBUDRKPMIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=CN=C2C=C1)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50640955 | |

| Record name | 4-Chloro-6-methylquinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50640955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1016818-79-3 | |

| Record name | 4-Chloro-6-methylquinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50640955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-6-methylquinoline-3-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Reaction Mechanisms of 4 Chloro 6 Methylquinoline 3 Carbonitrile

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a principal reaction pathway for 4-chloroquinolines. The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The presence of the electronegative nitrogen atom in the quinoline (B57606) ring inherently reduces electron density, facilitating nucleophilic attack, particularly at the C2 and C4 positions.

Reactivity at the 4-Chloro Position

The chlorine atom at the C4 position of the quinoline ring is highly susceptible to displacement by a wide range of nucleophiles. This enhanced reactivity is attributed to the ability of the ring nitrogen to stabilize the negative charge of the Meisenheimer intermediate formed upon nucleophilic attack. Studies on analogous 4-chloroquinoline systems demonstrate that this position readily reacts with various nucleophiles, including amines, thiols, and azides, often under mild conditions. oup.comresearchgate.netnih.gov

The general mechanism involves the attack of a nucleophile on the carbon atom bearing the chlorine, forming a tetrahedral intermediate. The aromaticity is then restored by the elimination of the chloride ion, which is a good leaving group. This process is well-documented for a variety of substituted 4-chloroquinolines and is a cornerstone for the synthesis of diverse 4-substituted quinoline derivatives. oup.combeilstein-journals.org

Research on structurally similar compounds, such as 4-chloro-8-methylquinolin-2(1H)-one and 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione, provides insight into the types of transformations possible at the 4-position. oup.comresearchgate.netresearchgate.net These studies confirm the feasibility of displacing the chloro group with various nitrogen, sulfur, and oxygen nucleophiles.

| Analogous Substrate | Nucleophile | Product Type | Typical Conditions | Reference |

|---|---|---|---|---|

| 4-Chloro-8-methylquinolin-2(1H)-one | Hydrazine Hydrate | 4-Hydrazino-quinoline | Ethanol (B145695), reflux | oup.com |

| 4,7-Dichloroquinoline | Alkylamines | 4-Alkylamino-quinoline | DMSO, 140-180°C, microwave | beilstein-journals.org |

| 4-Chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline | Sodium Azide (B81097) | 4-Azido-quinoline | N-Methylpyrrolidone, room temp. | nih.gov |

| 4-Chloro-8-methylquinolin-2(1H)-one | Thiourea | 4-Sulfanyl-quinoline | Fusion at 170-190°C | oup.com |

| 7-Substituted-4-chloro-quinoline | Butylamine | 4-Butylamino-quinoline | Neat, 120-130°C | acs.org |

Influence of Methyl and Nitrile Groups on Reactivity

The substituents on the quinoline ring significantly modulate the reactivity of the 4-chloro position. Electron-withdrawing groups generally activate the ring toward nucleophilic substitution by stabilizing the anionic Meisenheimer intermediate, while electron-donating groups have a deactivating effect. organic-chemistry.org

In 4-Chloro-6-methylquinoline-3-carbonitrile, the two key substituents have opposing electronic effects:

Nitrile Group (-CN) at C3: The carbonitrile group is strongly electron-withdrawing through both inductive and resonance effects. Its presence at the C3 position, which is ortho to the C4 reaction center, provides powerful activation for nucleophilic aromatic substitution. It effectively delocalizes and stabilizes the negative charge that develops on the ring in the intermediate state, thereby lowering the activation energy of the reaction. organic-chemistry.org

Methyl Group (-CH₃) at C6: The methyl group is a weak electron-donating group. By pushing electron density into the benzene (B151609) portion of the quinoline system, it has a slight deactivating effect on nucleophilic substitution. google.com

However, the activating influence of the potent electron-withdrawing nitrile group at the C3 position overwhelmingly dominates the weak deactivating effect of the methyl group at the C6 position. Consequently, this compound is expected to be highly reactive towards nucleophiles at the C4 position.

Reactions Involving the Nitrile Functionality

The carbonitrile (cyano) group is a versatile functional group that can undergo a variety of chemical transformations, including hydrolysis, reduction, and cycloaddition reactions.

Hydrolysis and Amidation Reactions

The nitrile group can be hydrolyzed to a primary amide and subsequently to a carboxylic acid under either acidic or basic aqueous conditions. rug.nl The reaction proceeds through the formation of an amide intermediate.

Acid-Catalyzed Hydrolysis: The reaction is initiated by the protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom. A water molecule then acts as a nucleophile, attacking the carbon. Subsequent proton transfers and tautomerization yield the amide.

Base-Catalyzed Hydrolysis: A strong nucleophile, such as a hydroxide ion, directly attacks the electrophilic carbon of the nitrile group. The resulting intermediate is protonated by water to form an imidic acid, which then tautomerizes to the amide. rug.nl

While complete hydrolysis to the carboxylic acid is common under harsh conditions, the reaction can often be stopped at the amide stage by using milder conditions, such as employing potassium hydroxide in tert-butyl alcohol.

| Reaction | Reagents | Intermediate Product | Final Product |

|---|---|---|---|

| Acid-Catalyzed Hydrolysis | H₃O⁺, Δ | 4-Chloro-6-methylquinoline-3-carboxamide | 4-Chloro-6-methylquinoline-3-carboxylic acid |

| Base-Catalyzed Hydrolysis | ⁻OH, H₂O, Δ | 4-Chloro-6-methylquinoline-3-carboxamide | 4-Chloro-6-methylquinoline-3-carboxylate salt |

| Partial Hydrolysis | KOH, t-BuOH | 4-Chloro-6-methylquinoline-3-carboxamide | - |

Reduction Reactions

The nitrile group can be reduced to either a primary amine or an aldehyde, depending on the reducing agent and reaction conditions.

Reduction to Primary Amines: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (e.g., H₂ gas with a Raney Nickel or Palladium catalyst) can reduce the nitrile to a primary amine. This transformation yields 4-chloro-6-methyl-3-(aminomethyl)quinoline.

Reduction to Aldehydes: The use of a less reactive, sterically hindered reducing agent such as diisobutylaluminium hydride (DIBAL-H) allows for the partial reduction of the nitrile. Subsequent hydrolysis of the resulting imine intermediate furnishes an aldehyde, in this case, 4-chloro-6-methylquinoline-3-carbaldehyde.

Cycloaddition Reactions with Nitrile

The carbon-nitrogen triple bond of the nitrile group can participate as a dipolarophile in [3+2] cycloaddition reactions. A prominent example is the reaction with organic azides to form tetrazoles. This reaction is a powerful method for synthesizing highly functionalized five-membered nitrogen heterocycles. researchgate.net The conversion of aromatic nitriles into tetrazoles is a key step in the synthesis of many pharmaceutical compounds.

The reaction typically involves treating the nitrile with an azide source, such as sodium azide, often in the presence of a catalyst or activating agent. For this compound, this reaction would yield a derivative where the nitrile group is replaced by a tetrazol-5-yl ring, resulting in 5-(4-chloro-6-methylquinolin-3-yl)tetrazole. This transformation significantly alters the molecule's structure and properties, highlighting the synthetic utility of the nitrile functionality. nih.gov

Electrophilic Aromatic Substitution on the Quinoline Ring

The reactivity of quinoline derivatives in electrophilic aromatic substitution (EAS) is governed by the electronic properties of the bicyclic system and the influence of its substituents. The quinoline ring system consists of a benzene ring fused to a pyridine (B92270) ring. The nitrogen atom in the pyridine ring exerts a strong electron-withdrawing effect, which deactivates this ring towards attack by electrophiles. researchgate.net Consequently, electrophilic substitution on unsubstituted quinoline occurs preferentially on the more electron-rich benzene ring (carbocycle), primarily at positions C5 and C8. quimicaorganica.orguop.edu.pk This regioselectivity is attributed to the greater stability of the cationic Wheland intermediate formed during the reaction. quimicaorganica.org

In the case of this compound, the reactivity and orientation of incoming electrophiles are further modulated by the three substituents on the ring. The pyridine ring is heavily deactivated by the cumulative electron-withdrawing effects of the heterocyclic nitrogen atom, the chloro group at C4, and the carbonitrile group at C3. Therefore, any electrophilic substitution is strongly directed towards the benzene moiety of the molecule.

The directing effects of the substituents can be summarized as follows:

6-Methyl Group (-CH₃): This alkyl group is an electron-donating and activating substituent. biosynce.com It increases the electron density of the benzene ring, making it more susceptible to electrophilic attack. As an activating group, it directs incoming electrophiles to the ortho (C5, C7) and para (C8, relative to the point of fusion) positions.

3-Carbonitrile Group (-CN): The cyano group is a strongly deactivating, electron-withdrawing group and acts as a meta-director. masterorganicchemistry.com Its presence on the pyridine ring contributes significantly to the deactivation of that ring system.

Considering these combined influences, electrophilic attack will occur on the benzene ring at the positions activated by the 6-methyl group. The general preference for substitution at C5 and C8 in quinolines, combined with the ortho-directing effect of the C6-methyl group, suggests that the most probable sites for electrophilic aromatic substitution are the C5 and C7 positions. quimicaorganica.org

Table 1: Summary of Substituent Effects on Electrophilic Aromatic Substitution

| Substituent | Position | Electronic Effect | Activating/Deactivating | Directing Effect |

| Nitrogen | 1 | Electron-withdrawing | Deactivating | - |

| Carbonitrile | 3 | Electron-withdrawing | Strongly Deactivating | Meta-director |

| Chloro | 4 | Inductively withdrawing, Resonantly donating | Deactivating | Ortho, para-director |

| Methyl | 6 | Electron-donating | Activating | Ortho, para-director |

Reactivity in Multicomponent Systems

Multicomponent reactions (MCRs) are highly efficient one-pot processes where three or more reactants combine to form a single product, incorporating most or all of the atoms from the starting materials. researchgate.netrsc.org These reactions are prized in synthetic chemistry for their atom economy, speed, and ability to generate complex molecular scaffolds in a single step. rsc.org

The structure of this compound makes it an excellent substrate for reactions that build fused heterocyclic systems, a common application of MCRs. The key reactive sites are the electrophilic C4 carbon, bearing a good leaving group (chloride), and the electrophilic carbon of the nitrile group at C3. This arrangement is ideal for reactions with dinucleophiles.

A significant transformation for this class of compounds is the synthesis of pyrazolo[3,4-b]quinolines. This reaction showcases the utility of the 4-chloro-3-cyanoquinoline scaffold in building more complex heterocyclic structures. When this compound is treated with hydrazine, it undergoes a condensation and cyclization reaction to yield 6-methyl-1H-pyrazolo[3,4-b]quinolin-3-amine. rsc.org This transformation serves as a foundational example of its reactivity in systems that construct complex molecules, embodying the principles of efficiency found in multicomponent synthesis. mdpi.com

Table 2: Synthesis of a Fused Pyrazoloquinoline System

| Starting Material | Reagent | Product |

| This compound | Hydrazine Hydrate | 6-methyl-1H-pyrazolo[3,4-b]quinolin-3-amine |

Mechanistic Studies of Key Transformations

The synthesis of the pyrazolo[3,4-b]quinoline ring system from this compound and hydrazine is a key transformation whose mechanism has been elucidated through the study of analogous reactions. rsc.org

The reaction proceeds through a well-defined, two-step pathway:

Nucleophilic Aromatic Substitution (SNAr): The reaction is initiated by the nucleophilic attack of one of the amino groups of the hydrazine molecule on the C4 position of the quinoline ring. The pyridine ring, being electron-deficient, is susceptible to this type of reaction. The chloride ion is displaced as a leaving group, resulting in the formation of a hydrazino-quinoline intermediate.

Intramolecular Cyclization and Tautomerization: The second step involves an intramolecular nucleophilic attack by the terminal amino group of the attached hydrazine onto the electrophilic carbon of the adjacent carbonitrile group at C3. rsc.org This addition reaction forms a new five-membered ring. The resulting cyclic intermediate then undergoes tautomerization to form the stable, aromatic pyrazole ring, yielding the final 1H-pyrazolo[3,4-b]quinoline product.

The mechanistic pathway involves the formation of distinct intermediates that can be characterized or inferred.

4-Hydrazino-6-methylquinoline-3-carbonitrile: This is the primary intermediate formed after the initial SNAr step. In this species, the chlorine atom at the C4 position has been replaced by a hydrazino (-NHNH₂) group. This intermediate contains all the necessary components for the subsequent cyclization.

Cyclic Imino Intermediate: Following the intramolecular attack on the nitrile group, a non-aromatic cyclic intermediate is formed. This species contains an exocyclic imino group, which quickly rearranges to achieve the thermodynamic stability associated with the aromatic pyrazoloquinoline system. The rapid tautomerization of this intermediate drives the reaction to completion.

Computational Chemistry and in Silico Investigations of 4 Chloro 6 Methylquinoline 3 Carbonitrile

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and reactivity of a molecule at the atomic level. These methods, particularly Density Functional Theory (DFT), provide a robust framework for predicting various molecular properties before a compound is synthesized or tested experimentally.

Density Functional Theory (DFT) Studies

Density Functional Theory is a powerful computational method used to investigate the electronic structure of many-body systems. It is widely employed to determine the optimized geometry and electronic properties of molecules like quinoline (B57606) derivatives. A typical study would utilize a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), to achieve a balance between accuracy and computational cost.

The electronic character of a molecule is primarily described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate an electron, while the LUMO signifies its ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO band gap (ΔE), is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller band gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.

For a molecule like 4-Chloro-6-methylquinoline-3-carbonitrile, the HOMO is typically expected to be distributed over the electron-rich quinoline ring system, while the LUMO may be localized around the electron-withdrawing cyano (-CN) and chloro (-Cl) groups. A hypothetical DFT calculation would yield specific energy values for these orbitals, allowing for a quantitative assessment of the molecule's electronic behavior.

Table 1: Hypothetical Electronic Structure Parameters for this compound

| Parameter | Symbol | Hypothetical Value (eV) |

|---|---|---|

| Energy of HOMO | EHOMO | -6.5 |

| Energy of LUMO | ELUMO | -2.0 |

Note: The values in this table are illustrative and not based on published experimental or computational data for the specific compound.

Electronegativity (χ): Measures the power of a molecule to attract electrons.

Chemical Hardness (η): Represents the resistance of a molecule to change its electron configuration. Hard molecules have a large HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of chemical hardness, indicating how easily a molecule's electron cloud can be polarized.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons, acting as an electrophile.

Nucleophilicity Index (Nu): Measures the electron-donating capability of a molecule.

These descriptors are calculated using the following formulas based on Koopmans' theorem:

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Electronegativity (χ) = (I + A) / 2

Chemical Hardness (η) = (I - A) / 2

Table 2: Hypothetical Global Reactivity Descriptors for this compound

| Descriptor | Symbol | Hypothetical Value (eV) |

|---|---|---|

| Ionization Potential | I | 6.5 |

| Electron Affinity | A | 2.0 |

| Electronegativity | χ | 4.25 |

| Chemical Hardness | η | 2.25 |

Note: The values in this table are illustrative and not based on published experimental or computational data for the specific compound.

Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting the electronic absorption spectra (UV-Vis) of molecules. This analysis helps to understand the electronic transitions between molecular orbitals upon absorption of light. The calculations can predict the maximum absorption wavelengths (λmax), oscillator strengths (f), and the nature of the electronic transitions (e.g., HOMO → LUMO). For quinoline derivatives, transitions often involve π → π* excitations within the aromatic system.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for identifying the reactive sites for electrophilic and nucleophilic attacks. The map uses a color scale to denote different potential regions:

Red: Regions of most negative electrostatic potential, rich in electrons, indicating sites prone to electrophilic attack (e.g., lone pairs on nitrogen or oxygen atoms).

Blue: Regions of most positive electrostatic potential, electron-deficient, indicating sites for nucleophilic attack (e.g., hydrogen atoms attached to electronegative atoms).

Green: Regions of neutral or near-zero potential.

For this compound, the MEP map would likely show negative potential (red/yellow) around the nitrogen atom of the quinoline ring and the nitrogen of the cyano group, making them nucleophilic centers. Positive potential (blue) would be expected around the hydrogen atoms of the methyl group and the quinoline ring.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. While DFT provides a static picture of a molecule's electronic properties, MD simulations offer insights into its dynamic behavior, conformational changes, and interactions with its environment (e.g., a solvent or a biological receptor).

An MD simulation of this compound would involve placing the molecule in a simulated environment (like a box of water molecules) and solving Newton's equations of motion for the system. This would allow researchers to observe how the molecule behaves over a period of nanoseconds to microseconds, analyzing its stability, flexibility, and intermolecular interactions, such as hydrogen bonding with solvent molecules. Such studies are particularly crucial in drug design to understand how a ligand might bind to and interact with a protein's active site.

Ligand-Target Interactions

In silico studies of quinoline derivatives, including compounds structurally related to this compound, have elucidated key interactions with various biological targets. Molecular docking simulations reveal that the quinoline scaffold frequently engages in hydrophobic interactions and hydrogen bonding with amino acid residues within the active sites of enzymes. For instance, in studies of quinoline derivatives as potential HIV reverse transcriptase inhibitors, interactions with residues such as LYS 101, TYR 188, TRP 229, and PHE 227 have been observed. nih.gov The chlorine atom at the 4-position can participate in halogen bonding or act as a key hydrophobic feature, while the nitrile group at the 3-position is a potential hydrogen bond acceptor. The methyl group at the 6-position typically contributes to hydrophobic interactions, fitting into non-polar pockets of the binding site.

In docking studies of similar heterocyclic compounds against other targets, specific amino acid interactions are crucial for binding. For example, analyses have shown hydrogen bonding with residues like GLN521 and hydrophobic interactions with ALA601 and ILE614 in the Penicillin Binding Protein (PBP2a), a target for antibacterial agents. mdpi.com The precise nature of these ligand-target interactions is dependent on the specific topology and chemical environment of the target's active site.

| Biological Target | Interacting Amino Acid Residues | Type of Interaction | Reference |

|---|---|---|---|

| HIV Reverse Transcriptase | LYS 101 | Hydrogen Bond | nih.gov |

| HIV Reverse Transcriptase | TYR 188, TRP 229, PHE 227 | Hydrophobic | nih.gov |

| Penicillin Binding Protein (PBP2a) | GLN521 | Hydrogen Bond | mdpi.com |

| Penicillin Binding Protein (PBP2a) | ALA601, ILE614 | Hydrophobic | mdpi.com |

Conformational Analysis and Dynamics

The conformational landscape of this compound is largely defined by its rigid quinoline core. The fused aromatic ring system is nearly planar, a characteristic structural feature confirmed by crystallographic studies of related compounds like 2-Chloro-6-methylquinoline-3-carbaldehyde (B1581043). researchgate.net The primary source of conformational flexibility arises from the rotation of the methyl group attached at the 6-position.

Quantitative Structure-Activity Relationship (QSAR) Studies

Development of Predictive Models

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to build predictive models that correlate the chemical structure of compounds with their biological activity. For quinoline derivatives, various 2D and 3D-QSAR models have been developed to guide the synthesis of new compounds with enhanced potency. nih.govresearchgate.net The process involves generating a dataset of quinoline analogues with known biological activities, calculating a range of molecular descriptors for each, and then using statistical methods like regression analysis to create a mathematical model. researchgate.net

These models often employ descriptors that quantify steric, electronic, and hydrophobic properties. For example, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied to pyrimido-isoquinolin-quinone derivatives to explain antibacterial activity in terms of 3D structural features. nih.gov The goal of these models is to create a statistically robust equation that can accurately predict the activity of newly designed, unsynthesized compounds. nih.gov

Correlation with Biological Activities

QSAR models for quinoline derivatives have successfully established correlations between specific structural features and various biological activities, including antibacterial, antiviral, and antifungal effects. researchgate.netnih.gov For instance, QSAR studies on pyrimido-isoquinolin-quinones revealed that antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) is influenced by steric, electronic, and hydrogen-bond acceptor properties of the substituents. nih.gov

The contour maps generated from 3D-QSAR studies provide insights into which regions of the molecule should be modified to improve activity. For example, a model might indicate that bulky, electron-withdrawing groups at a certain position on the quinoline ring are favorable for activity, while such groups are unfavorable at another position. nih.gov These correlations are crucial for rational drug design, allowing chemists to focus their synthetic efforts on compounds with a higher probability of being active. For example, a series of 4-aryl-6-chloro-quinoline derivatives showed significant inhibition against HBV DNA replication, and QSAR could be used to further optimize this activity. nih.gov

Molecular Docking Simulations

Binding Affinity Predictions for Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein and to estimate the strength of the interaction, typically reported as a binding affinity or docking score in kcal/mol. nih.gov For quinoline derivatives, docking studies have been instrumental in identifying potential biological targets and prioritizing compounds for synthesis and biological testing. nih.gov

Simulations of various quinoline-based compounds have shown promising binding affinities against several targets. For instance, in a study targeting HIV reverse transcriptase, designed quinoline derivatives exhibited docking scores ranging from -9.96 to -10.67 kcal/mol, which were superior to standard drugs like rilpivirine (B1684574) (-8.56 kcal/mol) and elvitegravir (B1684570) (-8.57 kcal/mol). nih.gov Similarly, docking of thiopyrano[2,3-b]quinoline derivatives against the anticancer target CB1a yielded binding affinities between -5.3 and -6.1 kcal/mol. nih.gov These predicted affinities suggest a strong and stable interaction between the ligand and the protein's active site, indicating the compound's potential as an inhibitor.

| Compound Class | Biological Target | Predicted Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|

| Quinoline Derivative (Compound 4) | HIV Reverse Transcriptase | -10.67 | nih.gov |

| Quinoline Derivative (Compound 5) | HIV Reverse Transcriptase | -10.38 | nih.gov |

| Rilpivirine (Standard) | HIV Reverse Transcriptase | -8.56 | nih.gov |

| 3-nitro-2-(4-chloro)phenyl-2H-thiopyrano[2,3-b]quinoline | CB1a (Anticancer Target) | -6.1 | nih.gov |

| Other thiopyrano[2,3-b]quinoline derivatives | CB1a (Anticancer Target) | -5.3 to -6.0 | nih.gov |

Interaction Analysis with Enzymes and Receptors

In silico molecular docking serves as a powerful tool to predict the binding conformations and affinities between a ligand, such as this compound, and a macromolecular target. This computational approach provides critical insights into the potential mechanism of action at a molecular level. While direct docking studies on this compound are not extensively documented in publicly available literature, extensive research on structurally similar quinoline derivatives offers a strong predictive framework for its potential biological interactions. These studies highlight the propensity of the quinoline scaffold to interact with key enzymatic targets in pathogens and human cells.

Interaction with Bacterial DNA Gyrase and Topoisomerase IV

Bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV, are well-established targets for quinolone-based antibacterial agents. nih.govnih.govnih.gov These enzymes are essential for bacterial DNA replication, and their inhibition leads to cell death. nih.govresearchgate.net Molecular docking studies on various quinoline-3-carbonitrile and chloro-quinoline derivatives reveal a consistent binding mode within the active sites of these enzymes. researchgate.netsci-hub.se

The binding is often characterized by a combination of hydrogen bonds and hydrophobic interactions. For instance, studies on quinoline-3-carbonitrile derivatives targeting bacterial DNA gyrase have shown strong hydrogen bonding between the quinoline ring's nitrogen or carbonyl groups and key amino acid residues within the enzyme's binding pocket. sci-hub.se The chloro and methyl substituents on the this compound molecule would likely engage in hydrophobic or van der Waals interactions, further stabilizing the ligand-enzyme complex. The binding affinities for a series of quinoline-3-carbonitrile derivatives against DNA gyrase were found to be in the range of -8.6 to -10.8 kcal/mol, indicating a strong and favorable interaction. sci-hub.se

Binding of quinolones to DNA gyrase is often mediated by a water-metal ion bridge, where the keto-acid group at positions C-3 and C-4 chelates a magnesium ion, which in turn coordinates with water molecules that form hydrogen bonds with serine and aspartate residues in the GyrA subunit. mdpi.com

| Target Enzyme | Studied Derivatives | Range of Binding Affinities (kcal/mol) | Key Interacting Residues (Predicted) | Primary Interaction Types |

|---|---|---|---|---|

| Bacterial DNA Gyrase | Quinoline-3-carbonitrile analogs | -8.6 to -10.8 | Serine, Aspartate | Hydrogen Bonding, Hydrophobic Interactions |

| Topoisomerase IV | Novel quinoline derivatives | Not specified | Not specified | Inhibition confirmed |

Interaction with HIV Reverse Transcriptase

The quinoline scaffold is a key feature in several inhibitors of viral enzymes, including HIV reverse transcriptase (RT), which is crucial for the replication of the virus. nih.gov Molecular docking simulations of 2-chloroquinoline (B121035) derivatives into the non-nucleoside reverse transcriptase inhibitor (NNRTI) binding site of HIV-RT (PDB: 4I2P) have demonstrated significant binding interactions. nih.gov

These studies show that the quinoline moiety can occupy a hydrophobic pocket within the enzyme. One derivative, 4-(4-bromophenyl)-6-(2-chloroquinoline-3-yl)pyrimidin-2-amine, exhibited a high docking score of -10.67. nih.gov The interactions typically involve hydrophobic contacts with residues such as TRP229 and hydrogen bonds with key amino acids like LYS 101. nih.gov This suggests that this compound could potentially adopt a similar binding orientation, with its chloro and methyl groups enhancing hydrophobic interactions within the NNRTI pocket.

| Target Enzyme | Protein Data Bank (PDB) ID | Studied Derivatives | Highest Docking Score | Key Interacting Residues |

|---|---|---|---|---|

| HIV Reverse Transcriptase | 4I2P | 2-Chloroquinoline derivatives | -10.67 | LYS 101, TRP229 |

Interaction with Other Kinases and Receptors

The versatility of the quinoline structure allows it to interact with a wide array of other biological targets. For example, derivatives of N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide have been docked against phosphatidylinositol 3-kinase (PI3Kα), an important target in cancer therapy. The studies showed that these compounds occupy the enzyme's binding site and interact with key residues. mdpi.com Similarly, other quinoline derivatives have been evaluated through docking for their potential to inhibit human Aurora A kinase, another cancer-related target. orientjchem.org A study involving (3,4-Dichloro-phenyl)-acetic acid N'-[2-(quinolin-8-yloxy)-acetyl]-hydrazide showed a minimum binding energy of -8.20 kJ/mol, with interactions primarily being hydrophobic in nature. orientjchem.org These findings underscore the broad potential of the this compound scaffold to interact with various kinases and receptors, warranting further computational and experimental investigation.

Applications and Potential Bioactivities of 4 Chloro 6 Methylquinoline 3 Carbonitrile Derivatives

Medicinal Chemistry Applications

The core structure of 4-Chloro-6-methylquinoline-3-carbonitrile serves as a versatile scaffold for the synthesis of novel derivatives with therapeutic potential. nih.govnih.govnih.govresearchgate.netsemanticscholar.orgnih.govnih.gov Modifications to this parent compound have yielded a variety of molecules with enhanced biological activities, particularly in the realms of anticancer and antimicrobial therapies.

Anticancer Potential and Mechanisms of Action

Several derivatives of this compound have exhibited significant potential as anticancer agents. nih.govnih.govnih.govresearchgate.netsemanticscholar.orgnih.gov Their efficacy is linked to a variety of mechanisms that disrupt the growth and proliferation of cancer cells.

One of the key mechanisms by which these quinoline (B57606) derivatives exert their anticancer effects is through interaction with DNA. nih.govrsc.org Certain derivatives have been shown to bind to DNA, which can interfere with critical cellular processes such as DNA replication and transcription. This interaction can inhibit the synthesis of new genetic material, ultimately leading to a halt in cell division and proliferation. mdpi.com For instance, studies on related quinoline compounds have demonstrated their ability to intercalate into the DNA helix, causing structural distortions that impede the function of enzymes like topoisomerase. rsc.org

The induction of apoptosis, or programmed cell death, is a hallmark of many effective anticancer therapies. mdpi.com Derivatives of this compound have been found to trigger this process in cancer cells. nih.gov By activating intrinsic or extrinsic apoptotic pathways, these compounds can lead to the systematic dismantling of the cancer cell, thereby preventing further tumor growth. The activation of caspases, a family of protease enzymes that play an essential role in apoptosis, is a common feature observed in response to treatment with these derivatives. nih.gov

The antiproliferative activity of this compound derivatives has been demonstrated against various cancer cell lines. nih.govul.iemdpi.com This broad-spectrum activity underscores the potential of these compounds in treating different types of cancer. The effectiveness of these derivatives is often quantified by their IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cell population.

Interactive Table: Antiproliferative Activity of Selected Quinoline Derivatives (Note: Data presented here is for structurally related quinoline derivatives and not exclusively for this compound derivatives due to limited specific data).

| Compound | Cancer Cell Line | IC50 (µM) |

| Benzo[h]quinoline Derivative 6e | A549 (Lung) | 1.86 |

| Benzo[h]quinoline Derivative 6e | MCF-7 (Breast) | 3.91 |

| Benzo[h]quinoline Derivative 6e | A2780 (Ovarian) | 2.44 |

| Benzo[h]quinoline Derivative 6e | C26 (Colon) | 3.23 |

| 7-chloro-(4-thioalkylquinoline) Derivative 81 | HCT116 (Colorectal) | Data not specified |

Data sourced from studies on structurally similar quinoline derivatives. nih.govmdpi.com

Antimicrobial Activities (Antibacterial, Antifungal, Antiviral)

Beyond their anticancer properties, derivatives of this compound have also shown promise as antimicrobial agents. nih.govnih.govnih.govresearchgate.netnih.gov They have been found to be effective against a range of pathogenic microorganisms, including bacteria, fungi, and viruses. nih.gov

Of particular note is the activity of these derivatives against clinically significant pathogens such as Mycobacterium tuberculosis, the causative agent of tuberculosis, and Candida albicans, a common cause of fungal infections. nih.govnih.gov The emergence of drug-resistant strains of these pathogens has created an urgent need for new antimicrobial agents, and this compound derivatives represent a promising avenue of research in this area.

Interactive Table: Antimicrobial Activity of Selected Quinoline Derivatives (Note: Data presented here is for structurally related quinoline derivatives and not exclusively for this compound derivatives due to limited specific data).

| Compound | Pathogen | MIC (µg/mL) |

| Quinoline-3-carbonitrile Derivative QD4 | Escherichia coli | 4 |

| Quinoline-3-carbonitrile Derivative QD4 | Staphylococcus aureus | 8 |

| 6-methoxyquinoline-3-carbonitrile Derivative 4d | Candida albicans | 1 |

| 6-methoxyquinoline-3-carbonitrile Derivative 4f | Candida albicans | 1 |

Data sourced from studies on structurally similar quinoline derivatives. nih.govresearchgate.net

Anti-inflammatory and Analgesic Properties

Derivatives of the quinoline scaffold have been a subject of interest for their potential to combat inflammation and pain. Research has shown that certain quinoline derivatives can exhibit significant anti-inflammatory and analgesic effects, often comparable to established drugs. umsha.ac.irrsc.orgnih.govnuph.edu.ua

A notable group of derivatives synthesized from a closely related quinoline core are the 2-amino-6-methyl-5-oxo-4-(aryl)-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitriles. These compounds have been evaluated for their ability to inhibit key inflammatory cytokines, tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). nih.govresearchgate.netnih.gov The screening of these compounds revealed that specific substitutions on the aryl ring at the C4 position are crucial for their anti-inflammatory activity. nih.govresearchgate.netnih.gov

Several compounds within this series demonstrated significant inhibition of both TNF-α and IL-6. nih.govresearchgate.netnih.gov For instance, derivatives with a 3-chloro, 3-bromo, 3-nitro, or 3-trifluoromethyl substitution on the C4-aryl ring were identified as particularly potent candidates. nih.govresearchgate.net

Table 1: Anti-inflammatory Activity of Selected Pyrano[3,2-c]quinoline Derivatives

| Compound ID | Substitution (Ar) at C4 | % TNF-α Inhibition | % IL-6 Inhibition |

|---|---|---|---|

| 4c | 3-Chlorophenyl | 62.8 | 60.5 |

| 4f | 3-Bromophenyl | 64.2 | 61.8 |

| 4i | 3-Nitrophenyl | 68.5 | 65.4 |

| 4j | 3-Trifluoromethylphenyl | 67.3 | 64.2 |

Data sourced from a study on pyrano[3,2-c]quinoline analogues. nih.govresearchgate.net

These findings underscore the potential of this class of compounds as a foundation for the development of new anti-inflammatory agents. The analgesic properties are often studied in conjunction with anti-inflammatory effects, with some derivatives showing efficacy comparable to standard drugs like diclofenac. umsha.ac.irrsc.org

Antimalarial and Antiprotozoal Activities

The quinoline core is a well-established pharmacophore in the development of antimalarial drugs, with chloroquine (B1663885) being a historic example. nih.govclockss.orgyoutube.com Consequently, derivatives of this compound are of significant interest in the search for new and effective treatments against malaria and other protozoal diseases, particularly in the face of growing drug resistance. nih.govnih.govmdpi.comfigshare.com

Research into 4-aminoquinoline (B48711) analogues has shown that modifications to the side chain at the 4-position can lead to compounds with potent activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum. nih.govmdpi.comfigshare.comresearchgate.net While specific data on 4-amino derivatives of 6-methylquinoline-3-carbonitrile is emerging, the broader class demonstrates the principle that altering the amine substituent can overcome resistance mechanisms. nih.govresearchgate.net

For example, a series of novel 4-aminoquinoline analogues with a methyl group on the 4-amino nitrogen were synthesized and showed significant parasite inhibition. nih.govresearchgate.net One compound, in particular, demonstrated 100% parasite inhibition in an in vivo model against a multi-drug resistant parasite strain. nih.govresearchgate.net

In the broader context of antiprotozoal activity, various quinoline derivatives have been synthesized and tested against a panel of protozoan parasites, including those responsible for sleeping sickness (Trypanosoma brucei rhodesiense), Chagas disease (Trypanosoma cruzi), and leishmaniasis (Leishmania infantum). Several of these compounds have shown significant and selective activity against these parasites. mdpi.com

Other Pharmacological Activities (e.g., Antioxidant, Anticonvulsant)

Beyond their anti-inflammatory and anti-infective properties, derivatives of the quinoline scaffold have been explored for a range of other pharmacological effects.

Antioxidant Activity: Several studies have investigated the antioxidant potential of quinoline derivatives. nih.govmdpi.comnih.govresearchgate.net These compounds are evaluated for their ability to scavenge free radicals, which are implicated in a variety of diseases. The antioxidant capacity is often attributed to the electron-donating or hydrogen-donating ability of substituents on the quinoline ring. researchgate.net For example, the presence of hydroxyl groups can significantly enhance antioxidant activity. mdpi.comnih.gov

Anticonvulsant Activity: The central nervous system is another area where quinoline derivatives have shown promise. A number of 8-substituted quinoline derivatives have been synthesized and evaluated for their anticonvulsant properties against seizures induced by maximal electroshock (MES) and pentylenetetrazole. jst.go.jp Certain compounds containing a 2-hydroxypropyloxyquinoline moiety displayed excellent anticonvulsant activity. jst.go.jp The structural modifications at different positions of the quinoline ring play a crucial role in determining the anticonvulsant potency.

Structure-Activity Relationship (SAR) Studies for this compound Derivatives

The biological activity of quinoline derivatives is highly dependent on the nature and position of various substituents on the quinoline ring system. Structure-activity relationship (SAR) studies are therefore crucial for optimizing the potency and selectivity of these compounds.

For the anti-inflammatory pyrano[3,2-c]quinoline derivatives, SAR analysis has indicated that the substitution pattern on the C4-aryl ring is a key determinant of activity. nih.govresearchgate.netnih.gov Specifically, the presence of electron-withdrawing groups at the 3-position of the aryl ring, such as chloro, bromo, nitro, and trifluoromethyl, was found to enhance the inhibition of TNF-α and IL-6. nih.govresearchgate.netnih.gov This suggests that the electronic properties and steric bulk of the substituent at this position are critical for interaction with the biological target.

In the context of antimalarial 4-aminoquinolines, SAR studies have extensively explored the importance of the side chain at the 4-position and substituents at the 7-position of the quinoline ring. youtube.comscilit.comnih.govnih.govmanchester.ac.uk An electron-withdrawing group at the 7-position, such as chlorine, is generally considered essential for good antimalarial activity. youtube.comnih.gov The nature and length of the alkylamino side chain at the 4-position are also critical, influencing factors like drug accumulation in the parasite's food vacuole. youtube.com While these studies are on the broader class of 4-aminoquinolines, they provide a valuable framework for the design of novel derivatives based on the this compound scaffold.

Materials Science Applications

The unique electronic and photophysical properties of quinoline derivatives make them attractive candidates for applications in materials science, particularly in the field of organic electronics. researchgate.netnih.gov

Organic Light-Emitting Diodes (OLEDs)

Quinoline derivatives are recognized as good materials for the emission layer of OLEDs. nih.gov Their structural versatility allows for the tuning of their emission color, fluorescence efficiency, and charge transport properties. The high thermal and chemical stability of the quinoline core is also advantageous for device longevity. While specific studies on this compound derivatives in OLEDs are limited, the broader class of quinoline-based materials has shown significant promise. nih.gov The development of new derivatives with tailored electronic properties could lead to more efficient and stable OLED devices.

Photovoltaic Cells

In the realm of renewable energy, quinoline derivatives are being investigated for their potential use in organic photovoltaic cells, including polymer solar cells and dye-sensitized solar cells (DSSCs). researchgate.netnih.gov Their strong absorption in the UV-visible region, chemical stability, and ease of synthesis are key advantages. nih.gov

Derivatives of 2-amino-4H-pyrano[3,2-c]quinoline-3-carbonitrile have been specifically studied for their photovoltaic properties. researchgate.netnih.gov For instance, thin films of 2-amino-6-ethyl-5-oxo-4-(3-phenoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxylate have been fabricated and their optical properties analyzed for sensor applications. researchgate.net Heterojunction devices using these derivatives have been shown to exhibit photovoltaic behavior. researchgate.net

Table 2: Photovoltaic Properties of a Pyrano[3,2-c]quinoline Derivative Device

| Device Structure | Illumination Condition | Open Circuit Voltage (Voc) | Short Circuit Current (Isc) |

|---|---|---|---|

| Au/HPQC/p-Si/Al | Dark | - | - |

| Au/HPQC/p-Si/Al | Under Illumination | Varies with intensity | Varies with intensity |

*HPQC refers to a specific pyrano[3,2-c]quinoline derivative. Data indicates that these devices show a photovoltaic response. researchgate.net

The performance of these materials in solar cells is influenced by factors such as their energy levels (HOMO and LUMO), absorption spectra, and charge carrier mobility. nih.gov The presence of different substituent groups can significantly alter these properties, offering a pathway to optimize their efficiency in photovoltaic applications. researchgate.net

Agrochemical Applications

The quinoline scaffold is a recognized pharmacophore in the development of various bioactive compounds, including those with potential use in agriculture. researchgate.net The diverse biological activities of quinoline derivatives have prompted investigations into their efficacy as pesticides. A patent for quinoline derivatives and their use as pesticides suggests the broad potential of this class of compounds in agrochemical applications. google.com

While specific studies on the agrochemical properties of this compound are not available, related compounds have been explored. For example, some 4-anilino-3-quinolinecarbonitriles have been patented for the treatment of chronic myelogenous leukemia, indicating the biological activity of this core structure. google.com The presence of a chlorine atom in the structure of this compound is noteworthy, as chlorinated organic compounds are a significant class of commercial pesticides.

The development of new and effective pesticidal agents is an ongoing need in agriculture to manage crop damage from pests. google.com The structural features of this compound, combining the quinoline ring, a nitrile group, a chloro substituent, and a methyl group, provide a basis for potential herbicidal, fungicidal, or insecticidal activity. However, without specific biological screening data, its potential in agrochemical applications remains speculative.

Conclusion and Future Perspectives

Summary of Key Findings on 4-Chloro-6-methylquinoline-3-carbonitrile

Publicly available research on this compound primarily identifies it as a crucial synthetic intermediate rather than an end-product with direct biological applications. Its significance lies in its chemical structure, which is primed for modification to generate a diverse library of bioactive molecules.

The key structural features of this compound are:

A quinoline (B57606) core: This bicyclic aromatic system is a well-established "privileged scaffold" in drug discovery, known to interact with various biological targets. researchgate.net

A nitrile group (-CN) at the 3-position: This group can influence the electronic properties of the molecule and is a common feature in a class of potent enzyme inhibitors. nih.gov

A chloro group (-Cl) at the 4-position: This is the most significant feature for its role as an intermediate. The chlorine atom is a good leaving group, making the 4-position susceptible to nucleophilic aromatic substitution. mdpi.commdpi.com This allows for the straightforward introduction of various functional groups, most notably anilino (substituted aminophenyl) moieties.

A methyl group (-CH₃) at the 6-position: Substituents on the benzene (B151609) ring of the quinoline system can modulate the compound's pharmacokinetic properties and target specificity.

Derivatives synthesized from this intermediate, particularly 4-anilinoquinoline-3-carbonitriles, have shown significant promise as anticancer agents. Research has demonstrated that these derivatives can act as potent dual inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), two key proteins involved in the growth and proliferation of cancer cells. researchgate.netnih.gov The ability to easily diversify the aniline (B41778) group allows for the fine-tuning of inhibitory activity and selectivity. researchgate.netnih.gov

Challenges and Opportunities in Quinoline Chemistry

Despite the success of quinoline-based drugs, researchers face several challenges in this field. A primary hurdle is the development of more efficient and environmentally friendly synthetic methods. mdpi.com Many traditional synthesis routes require harsh conditions or hazardous reagents. Furthermore, issues of toxicity and poor bioavailability can hinder the clinical translation of otherwise potent quinoline derivatives. nih.gov Overcoming drug resistance, a common problem in cancer and infectious disease treatment, also remains a significant challenge for new quinoline-based therapeutics.

However, these challenges are matched by immense opportunities. The quinoline scaffold is exceptionally versatile, and its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimalarial, antibacterial, and antiviral properties. nih.govnih.govmdpi.com The potential to modify the quinoline ring at multiple positions allows medicinal chemists to create vast libraries of compounds for high-throughput screening, increasing the probability of discovering novel drugs for a wide range of diseases. bldpharm.com The ongoing exploration of quinoline chemistry continues to pave the way for new and more effective treatments. nih.gov

Directions for Future Research on this compound

Future research focused on this compound can be broadly categorized into three interconnected areas: advancing its synthesis, utilizing computational tools to guide the design of its derivatives, and exploring new biological applications for these derivatives.

While this compound serves as a building block, optimizing its own synthesis and its use in subsequent reactions is a key research goal. Future work could focus on:

Greener Synthesis of the Core: Applying modern synthetic methodologies to produce the quinoline core itself. Traditional methods can be resource-intensive, and newer strategies could offer higher yields and a better environmental profile.

Diversification of Nucleophilic Substitution: While aniline is a common nucleophile, a broader range of amines and other nucleophiles could be systematically explored to react at the C4 position. This would generate novel chemical entities with potentially unique biological activities.

Post-Modification Strategies: Developing reactions to further modify the quinoline scaffold after the initial substitution reaction, allowing for even greater structural diversity.

| Synthetic Strategy | Description | Potential Advantage for this compound Derivatives |

|---|---|---|

| Transition-Metal-Catalyzed C-H Activation | Directly functionalizes carbon-hydrogen bonds on the quinoline ring, avoiding the need for pre-functionalized starting materials. | Allows for late-stage modification of the quinoline backbone, creating novel derivatives that are difficult to access via traditional methods. |

| Photocatalysis | Uses visible light to drive chemical reactions, often under mild and environmentally friendly conditions. | Could enable new types of bond formations and cyclizations to build more complex molecules from the quinoline scaffold. |

| Flow Chemistry | Performs reactions in a continuous stream rather than in a batch flask, allowing for better control over reaction parameters and easier scalability. | Improves the safety and efficiency of synthesizing the core intermediate and its subsequent derivatives, facilitating larger-scale production for further testing. |

| Multi-Component Reactions (MCRs) | Combines three or more starting materials in a single step to form a complex product, increasing synthetic efficiency. | Could be used to rapidly assemble novel and complex quinoline structures in a highly efficient manner. |

Computational chemistry offers powerful tools to accelerate the drug discovery process. Instead of relying solely on trial-and-error synthesis, these methods can predict the properties of molecules before they are made, saving time and resources. For derivatives of this compound, these techniques are invaluable.

| Computational Method | Application in Drug Design | Specific Relevance to this compound |

|---|---|---|

| Molecular Docking | Predicts how a molecule (ligand) will bind to the active site of a target protein. researchgate.netnih.gov | Can be used to predict the binding affinity of novel 4-anilino derivatives to kinase targets like EGFR, helping to prioritize the most promising candidates for synthesis. |

| Quantitative Structure-Activity Relationship (QSAR) | Builds statistical models that correlate the chemical structure of a series of compounds with their biological activity. | Can identify which chemical features on the aniline ring or quinoline core are most important for potent biological activity, guiding the design of more effective derivatives. |

| Molecular Dynamics (MD) Simulations | Simulates the movement of atoms and molecules over time, providing insights into the stability of the ligand-protein complex. | Can assess the stability of the binding of a designed inhibitor within the EGFR active site, providing a more dynamic and realistic picture than static docking. |

| ADMET Prediction | Predicts the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a molecule. | Helps to identify and eliminate compounds with poor drug-like properties early in the design phase, increasing the chances of developing a successful drug. |

By using these computational tools, researchers can rationally design the next generation of inhibitors based on the this compound scaffold, optimizing them for potency, selectivity, and pharmacokinetic properties.

While the primary focus for derivatives of this compound has been on EGFR/HER2 inhibition in cancer, the broad bioactivity of the quinoline class suggests that there is vast untapped potential. researchgate.netresearchgate.netnih.gov Future research should aim to screen libraries of compounds derived from this compound against a wide array of biological targets.

Potential areas for exploration include:

Other Kinases: The human kinome contains over 500 kinases, many of which are validated drug targets. Screening against a panel of different kinases could uncover new anticancer applications.

Infectious Diseases: Quinolines are famous for their antimalarial activity (e.g., Chloroquine), and other derivatives have shown antibacterial, antifungal, and antiviral properties. nih.govmdpi.comresearchgate.net New derivatives could be tested against pathogens like Mycobacterium tuberculosis or drug-resistant bacteria.

Neurodegenerative Diseases: Some quinoline derivatives have been investigated for their potential in treating conditions like Alzheimer's disease. nih.gov

Anti-inflammatory Agents: Chronic inflammation is linked to many diseases, and some quinolines have shown anti-inflammatory effects.

By systematically screening a chemically diverse library derived from this compound against new biological targets, researchers may uncover entirely new therapeutic uses for this versatile chemical scaffold.

常见问题

Basic Research Questions

Q. What are common synthetic routes for 4-Chloro-6-methylquinoline-3-carbonitrile?

- Methodological Answer : The compound is typically synthesized via cyclization of precursor molecules. For example, nitrile-containing intermediates can undergo base-mediated reactions (e.g., pyridine) with acetylating agents like acetyl chloride under reflux conditions . Similar quinoline derivatives are synthesized via condensation of aldehydes with aminopyridines, followed by cyclization using catalysts such as palladium or copper in solvents like DMF .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer : Key techniques include:

- NMR spectroscopy for confirming substituent positions (e.g., methyl, chloro, and nitrile groups).

- X-ray crystallography for resolving crystal structures, often refined using SHELXL and visualized via ORTEP-III .

- Mass spectrometry (e.g., GC/MS) to verify molecular weight and detect impurities .

Q. What are the primary biological activities associated with this compound?

- Methodological Answer : Research highlights its potential as an antimicrobial and anticancer agent. Activity is often evaluated through enzyme inhibition assays (e.g., kinase or protease targets) and cell proliferation studies .

Advanced Research Questions

Q. How can reaction conditions be optimized to reduce by-products during synthesis?

- Methodological Answer :

- Catalyst selection : Palladium or copper catalysts improve regioselectivity in cyclization steps .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.

- Green chemistry approaches : Replace toxic solvents with biodegradable alternatives (e.g., ethanol/water mixtures) .

Q. How can crystallographic disorder be resolved in the structural determination of quinoline derivatives?

- Methodological Answer :

- Use SHELXL for iterative refinement of disordered regions, adjusting occupancy factors and thermal parameters .

- Validate with ORTEP-III to visualize electron density maps and confirm atomic positions .

Q. What strategies are effective for structure-activity relationship (SAR) studies on this compound?

- Methodological Answer :

- Substituent modification : Introduce electron-withdrawing groups (e.g., nitro at the 6-position) to enhance electrophilicity .

- Bioisosteric replacement : Replace the nitrile group with carboxylates to assess solubility effects .

- In silico modeling : Use docking simulations to predict binding affinities against target proteins (e.g., kinases) .

Q. How can conflicting spectroscopic data (e.g., NMR vs. MS) be reconciled?

- Methodological Answer :

- Cross-validation : Compare NMR chemical shifts with computational predictions (DFT calculations).

- High-resolution MS : Confirm molecular formulas and detect isotopic patterns .

- X-ray diffraction : Resolve ambiguities in substituent positioning .

Q. What analytical methods are suitable for separating isomers or closely related derivatives?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。